molecular formula C13H8F3N3O4 B189214 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline CAS No. 63333-31-3

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Cat. No. B189214
CAS RN: 63333-31-3
M. Wt: 327.21 g/mol
InChI Key: BFRXEPDACBYGRZ-UHFFFAOYSA-N
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Description

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H8F3N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact structure can be viewed using specialized chemical structure visualization software.

Scientific Research Applications

Reaction Mechanisms and Kinetics

A study by Al-Howsaway et al. (2007) on the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride to produce N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives shed light on the reaction mechanisms involved. The research suggests an intramolecular hydrogen bond formation and an addition-elimination mechanism, indicating the significant role of substituents in the aniline ring on reaction rates (Al-Howsaway et al., 2007).

Chemical Synthesis and Characterization

The synthesis and characterization of novel molecules and materials often involve 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline or its derivatives. For instance, Brink et al. (1994) introduced a novel ‘3F’ fluorinated diamine monomer based on trifluoroacetophenone for the development of fluorine-containing polyimides, demonstrating the compound's utility in creating materials with high thermal stability and desirable physical properties (Brink et al., 1994).

Environmental and Safety Applications

Research on the thermal stability and decomposition of energetic materials is crucial for safety and environmental applications. A study by Rao et al. (2016) on the thermal stability of nitro rich 1,2,4-triazoles highlights the use of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline derivatives in evaluating safety parameters of potential propellants and explosives (Rao et al., 2016).

Advanced Material Development

The development of advanced materials often leverages the unique properties of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline derivatives. Doi et al. (2003) synthesized a novel class of color-tunable emitting amorphous molecular materials using derivatives that exhibit bipolar character, suitable for organic electroluminescent devices (Doi et al., 2003).

Mechanistic Insights and Catalysis

Studies like Sheng et al. (2016) provide insights into the mechanisms of nitrobenzene reduction to aniline over Pt catalysts. Their work emphasizes the importance of adsorption phenomena and the influence of phenyl groups on the kinetics of reactions, highlighting the broader applicability of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in catalysis and reaction engineering (Sheng et al., 2016).

Safety And Hazards

Sigma-Aldrich notes that they provide this product to early discovery researchers and do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always important to refer to the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)10-6-9(18(20)21)7-11(19(22)23)12(10)17-8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXEPDACBYGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391900
Record name 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

CAS RN

63333-31-3
Record name 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?

A1: 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline serves as a crucial precursor in the multi-step synthesis of bromethalin []. The process involves a methylation reaction to introduce a methyl group to the nitrogen atom, followed by two sequential bromination reactions to introduce bromine atoms to the molecule. This ultimately leads to the formation of bromethalin.

Q2: What are the advantages of the synthetic process described in the paper for producing bromethalin using 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline as an intermediate?

A2: The paper highlights several advantages of this specific synthetic route:

  • Convenience and Simplicity: The process is described as convenient and straightforward for bromethalin preparation [].
  • Environmental Friendliness: The process is reported to be environmentally friendly and pollution-free [].
  • Accessibility of Materials: The raw materials required for the synthesis are readily available [].
  • Cost-Effectiveness: The process boasts low equipment investment costs [].
  • High Purity: The synthesized bromethalin exhibits high purity levels [].
  • Ease of Operation: The process is designed for ease of operation [].
  • Effectiveness: The produced bromethalin demonstrates good application efficacy [].
  • Safety: The bromethalin produced through this method is deemed safe and reliable [].

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